Allitol-13C

Catalog No.
S12876472
CAS No.
M.F
C6H14O6
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allitol-13C

Product Name

Allitol-13C

IUPAC Name

(2S,3S,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1

InChI Key

FBPFZTCFMRRESA-IXWQDQNFSA-N

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O

Allitol, specifically D-allitol-13C, is a sugar alcohol derived from D-psicose, a ketohexose. It belongs to the family of alditols, which are polyols characterized by multiple hydroxyl groups. The unique feature of D-allitol-13C is the incorporation of the carbon-13 isotope, making it valuable for various analytical applications, particularly in nuclear magnetic resonance spectroscopy. D-allitol is known for its sweet taste and low caloric content, making it an attractive alternative sweetener in food products.

Typical of sugar alcohols:

  • Reduction Reactions: D-allitol can be synthesized from D-psicose through enzymatic reduction using ribitol dehydrogenase and formate dehydrogenase. This process involves the conversion of the keto group in D-psicose to an alcohol group, yielding D-allitol with high efficiency under optimized conditions (pH 7.5 and 40 °C) .
  • Glycoside Formation: Similar to other monosaccharides, D-allitol can undergo glycosylation reactions where it reacts with alcohols in the presence of acid catalysts to form glycosides .
  • Oxidation: D-allitol can be oxidized to form corresponding dicarbonyl compounds, although this reaction is less common compared to other alditols.

The synthesis of D-allitol can be achieved through various methods:

  • Enzymatic Synthesis: The most efficient method involves using ribitol dehydrogenase and formate dehydrogenase for the reduction of D-psicose. This method allows for high yields (up to 95%) under optimized conditions .
  • Chemical Reduction: Although less commonly used due to potential side reactions, chemical reduction methods involving hydrogenation or the use of reducing agents like sodium borohydride can also yield D-allitol.
  • Fermentation Processes: Certain microbial strains can convert sugars into sugar alcohols through fermentation processes, although specific strains for D-allitol production are not widely documented.

D-allitol has several applications across various fields:

  • Food Industry: Used as a low-calorie sweetener in food products, particularly suitable for diabetic-friendly formulations due to its low glycemic index.
  • Pharmaceuticals: Employed as an excipient in drug formulations due to its stability and non-hygroscopic nature.
  • Cosmetics: Utilized in cosmetic formulations for its moisturizing properties.

D-allitol shares similarities with several other sugar alcohols and alditols. Here are some notable comparisons:

CompoundSourceUnique Features
ErythritolFermentation of glucoseZero calories; rapidly absorbed and excreted without metabolism
XylitolBirch trees and cornKnown for dental health benefits; inhibits cavity-causing bacteria
SorbitolGlucoseCommonly used in sugar-free products; laxative effect at high doses
MannitolSea algaeUsed in medical settings as a diuretic; lower sweetness compared to others

D-allitol is unique due to its specific carbon isotopic labeling (13C), which provides distinct advantages in analytical chemistry applications such as tracing metabolic pathways or studying enzyme kinetics.

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

183.08239300 g/mol

Monoisotopic Mass

183.08239300 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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